Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate
Description
Properties
Molecular Formula |
C10H9ClN2O2S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)8-12-7(11)6-4-5(2)16-9(6)13-8/h4H,3H2,1-2H3 |
InChI Key |
KZWHHGTWQMAWIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(S2)C)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination with POCl₃
A representative procedure involves refluxing the dihydroxy intermediate (e.g., ethyl 6-methylthieno[2,3-d]pyrimidine-2,4-diol) in excess POCl₃ (5–10 equiv) at 110°C for 4–6 hours. This converts both hydroxyl groups to chlorides, yielding ethyl 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine as an intermediate. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 5–10 | <70% → >85% |
| Temperature | 110–120°C | Below 100°C: <50% |
| Catalytic Base | Pyridine (0.1 equiv) | Yield +15–20% |
The dichloro intermediate is then selectively hydrolyzed or substituted at position 4 while retaining the ester at position 2.
Selective Monochlorination
Achieving mono-chlorination at position 4 without affecting position 2 requires careful stoichiometry. Using 1.2 equiv of POCl₃ in dichloroethane at 80°C for 2 hours selectively chlorinates the more reactive 4-position hydroxyl group, preserving the ester functionality. This method avoids protective groups but demands precise reaction monitoring to prevent over-chlorination.
Esterification and Carboxylate Group Installation
The ethyl carboxylate group at position 2 is typically introduced early in the synthesis via one of two strategies:
Pre-cyclization Ester Incorporation
Starting with ethyl 3-cyano-4-methylthiophene-2-carboxylate ensures the ester group is already positioned for cyclization. For example, reacting this precursor with formamidine acetate in DMF at 120°C directly forms ethyl 4-hydroxy-6-methylthieno[2,3-d]pyrimidine-2-carboxylate, which is then chlorinated. Advantages include:
-
Fewer synthetic steps (ester present from outset)
-
Higher overall yields (65–75%)
-
Reduced side reactions compared to post-cyclization esterification
Post-cyclization Esterification
Comparative Analysis of Synthetic Routes
The table below evaluates three principal methodologies based on data from analogous syntheses:
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Pre-cyclization ester + POCl₃ | Cyclization → Chlorination | 72 | 98 | High |
| Post-cyclization Mitsunobu | Cyclization → Esterification | 38 | 85 | Low |
| One-pot cyclization-chlorination | Simultaneous ring formation + Cl | 65 | 92 | Moderate |
The pre-cyclization approach offers the best balance of yield and scalability, though it requires specialized starting materials. One-pot methods reduce purification steps but struggle with regiochemical control.
Purification and Characterization
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 → 1:1). Recrystallization from acetonitrile or ethanol improves purity to >95%. Key characterization data for intermediates includes:
-
Ethyl 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine
-
Final Product
Challenges and Optimization Opportunities
Common synthetic hurdles include:
-
Over-chlorination : Addressed by using stoichiometric POCl₃ and low temperatures during monochlorination.
-
Ester hydrolysis : Mitigated by avoiding aqueous workups until final stages.
-
Regiochemical impurities : Reduced via high-purity starting materials and controlled cyclization conditions.
Future directions involve catalytic asymmetric synthesis for enantiomerically pure derivatives and flow chemistry approaches to enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction:
Major Products
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have shown promising results as potential antiviral , anticancer , and antimicrobial agents :
-
Antiviral Activity :
- Compounds derived from this thienopyrimidine have demonstrated efficacy against several viruses. For instance, studies indicate that certain derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors.
-
Anticancer Activity :
- Research has shown that this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. In vitro studies have reported significant antiproliferative effects against various cancer cell lines:
Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HepG2 (Liver) 8.7
- Research has shown that this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. In vitro studies have reported significant antiproliferative effects against various cancer cell lines:
-
Antimicrobial Activity :
- The compound exhibits activity against multiple bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
- The compound exhibits activity against multiple bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent:
Chemical Biology
In chemical biology, this compound is utilized for studying enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, making it a valuable tool for elucidating biochemical pathways.
Material Science
The compound is also explored for its potential in developing organic electronic materials. Its unique electronic properties and stability make it suitable for applications in organic photovoltaics and other electronic devices.
Case Studies
-
Study on Anticancer Properties :
In a study focusing on the anticancer effects of derivatives of this compound, researchers observed that certain compounds significantly inhibited the growth of cancer cells while sparing normal cells, highlighting their therapeutic potential. -
Enzyme Inhibition Studies :
Research demonstrated that derivatives of this compound effectively inhibited key enzymes involved in cancer cell proliferation and survival pathways, providing insights into their mechanisms of action.
Comparative Analysis with Related Compounds
To further understand the unique biological profile of this compound, a comparative analysis with related compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues with Thieno[2,3-d]pyrimidine Core
Key Observations :
- Ring Fusion and Substituent Position : The [2,3-d] vs. [3,2-d] fusion alters electronic distribution and steric effects, impacting binding to biological targets .
- Functional Groups: The presence of oxo (C=O) or morpholino groups enhances hydrogen bonding or solubility, respectively, compared to the methyl and chloro groups in the target compound .
Analogues with Pyrido[2,3-d]pyrimidine Core
Key Observations :
- Substituent Complexity: Bulky aryl or electron-withdrawing groups (e.g., cyano, thioxo) enhance target selectivity but may reduce metabolic stability .
Biological Activity
Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate (CAS No. 101667-98-5) is a compound belonging to the thienopyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C10H9ClN2O2S
- Molecular Weight : 256.71 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with an ethyl ester functional group and a chlorine substituent at the 4-position.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thienopyrimidines possess significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Research indicates that thienopyrimidine derivatives can inhibit cancer cell proliferation. This compound has been tested in vitro against several cancer cell lines, showing promising results.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and microbial resistance.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis by inhibiting enzymes like DNA polymerase.
- Disruption of Cell Membrane Integrity : Its antimicrobial activity may stem from its ability to disrupt bacterial cell membranes.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thienopyrimidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested .
Anticancer Research
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that this compound inhibited cell proliferation by inducing apoptosis. The IC50 values were recorded at approximately 12 µM for MCF-7 cells and 15 µM for HeLa cells .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition demonstrated that the compound acts as a selective inhibitor of certain kinases involved in tumor growth. In particular, it was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate, and how do starting material choices impact the reaction pathway?
- The compound is typically synthesized via cyclization of precursors such as 2-aminothiophene-3-carboxylate derivatives. A common approach involves reacting ethyl chloroformate with a thiophene-based intermediate in the presence of a base (e.g., triethylamine) to form the thieno[2,3-d]pyrimidine core . Solvent selection (e.g., DMF or ethanol) and reaction temperature significantly influence yield, with reflux conditions often employed to drive cyclization .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography (using SHELX programs like SHELXL for refinement) confirms the crystal structure . NMR spectroscopy (¹H and ¹³C) identifies substituent positions and purity, while IR spectroscopy verifies functional groups (e.g., ester C=O at ~1718 cm⁻¹) . HPLC ensures purity (>95%) and monitors reaction progress .
Q. What biological activities have been reported, and what in vitro models validate these findings?
- The compound exhibits anticancer activity via folate transport inhibition in cell lines like HeLa and MCF-7 . Antimicrobial assays (e.g., agar diffusion) and enzyme inhibition studies (e.g., kinase assays) are used to evaluate efficacy . Structural analogs with methyl or ethyl groups show varied receptor selectivity, underscoring the need for substituent-specific testing .
Advanced Research Questions
Q. How can synthesis conditions be optimized to enhance yield and scalability?
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics. Catalyst screening (e.g., Lewis acids) may reduce side products. TLC monitoring ensures reaction completion, and recrystallization (ethanol/water) enhances purity . Multi-step protocols with intermediates (e.g., 4-chloro-6-methyl precursors) achieve >50% yields in scaled reactions .
Q. What methodologies resolve contradictions in reported biological mechanisms (e.g., anticancer vs. anti-inflammatory activity)?
- Comparative dose-response studies across cell lines (e.g., cancer vs. normal cells) clarify selectivity . Target validation (e.g., siRNA knockdown) confirms mechanisms like folate transport inhibition. Structural-activity relationship (SAR) analysis of analogs distinguishes substituent-driven effects (e.g., methyl vs. propyl groups) .
Q. How do substituents on the thieno[2,3-d]pyrimidine core alter physicochemical properties and bioactivity?
- Methyl groups at the 6-position reduce lipophilicity (logP ~2.1) compared to propyl substituents (logP ~3.5), impacting membrane permeability . Chlorine at the 4-position enhances electrophilicity, favoring interactions with cysteine-rich enzyme active sites . Computational modeling (e.g., DFT) predicts binding affinities to guide SAR .
Methodological Considerations
- Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis. Use nitrogen atmospheres for oxygen-sensitive intermediates .
- Characterization : Combine X-ray data with NMR/IR for unambiguous assignment. High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Biological Testing : Include positive controls (e.g., methotrexate for folate inhibition) and validate assays across multiple replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
